ethyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate
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Overview
Description
Ethyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate is a complex organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers . This particular compound features a unique structure that includes an isoquinoline moiety, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of ethyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate typically involves multiple steps. One common synthetic route includes the reaction of an appropriate isoquinoline derivative with ethyl 2-bromoacetate under basic conditions to form the ester linkage. The reaction conditions often require a solvent such as dichloromethane and a base like potassium carbonate. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Ethyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into an alcohol.
Scientific Research Applications
Ethyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate specific biochemical pathways.
Mechanism of Action
The mechanism of action of ethyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate can be compared with other esters such as ethyl acetate and ethyl benzoate. While these compounds share the ester functional group, the presence of the isoquinoline moiety in this compound imparts unique chemical and biological properties. This makes it particularly valuable in research focused on complex molecular interactions and therapeutic applications .
Properties
IUPAC Name |
ethyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-3-28-22(27)15(2)29-19-11-7-10-18-17(19)12-13-24(21(18)26)14-20(25)23-16-8-5-4-6-9-16/h4-13,15H,3,14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDDYYDETRJEJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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